Functional Antagonism: TASP0376377 Demonstrates Concordant Potency Across Binding and Cellular Assays
TASP0376377 exhibits a strong correlation between its binding affinity for the CRTH2 receptor and its functional antagonist activity in a cellular chemotaxis assay. This concordance validates the compound's mechanism of action and provides a benchmark for in vitro studies. Specifically, TASP0376377 showed an IC50 of 23 nM in a PGD2-induced eosinophil chemotaxis assay, which closely aligns with its binding IC50 of 19 nM and its functional antagonist IC50 of 13 nM in a calcium flux assay [1]. In contrast, other CRTH2 antagonists such as setipiprant (IC50 = 6.0 nM) and MK-7246 (Ki = 2.5 nM) report higher primary potency but lack detailed, publicly available chemotaxis data in the same experimental context for direct comparison , .
| Evidence Dimension | CRTH2 Functional Antagonism in Cellular Chemotaxis |
|---|---|
| Target Compound Data | IC50 = 23 nM (chemotaxis assay) |
| Comparator Or Baseline | TASP0376377 binding IC50 = 19 nM; Setipiprant functional IC50 = 6.0 nM (different assay context) |
| Quantified Difference | Chemotaxis IC50 (23 nM) is within 2-fold of binding IC50 (19 nM), confirming functional activity. |
| Conditions | Human eosinophils; PGD2-induced chemotaxis |
Why This Matters
Concordant functional and binding data confirm that target engagement translates to a relevant cellular phenotype, a critical quality control parameter for procurement in mechanism-of-action studies.
- [1] Nishikawa-Shirasaki, M., et al. (2012). Isoquinoline derivatives as potent CRTH2 receptor antagonists: synthesis and SAR. Bioorganic & Medicinal Chemistry Letters, 22(9), 3305-3310. View Source
